2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNOS2/c20-16-5-7-17(8-6-16)24-13-19(22)21-11-14-3-1-2-4-18(14)15-9-10-23-12-15/h1-10,12H,11,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWISMDGGBMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves the following steps:
Formation of the Thioether Bond: The reaction between 4-fluorothiophenol and 2-bromoacetophenone under basic conditions to form 2-(4-fluorophenylthio)acetophenone.
Amidation Reaction: The intermediate 2-(4-fluorophenylthio)acetophenone is then reacted with 2-(thiophen-3-yl)benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide is , with a molecular weight of approximately 311.4 g/mol. The compound features a thiophenyl moiety, which is known for its electronic properties, and a fluorinated phenyl group that enhances its biological activity.
Pharmacological Applications
-
Antimicrobial Activity :
- Research indicates that compounds containing thiophene and fluorinated aromatic groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis .
- Antioxidant Properties :
- Anticancer Potential :
-
Neurological Effects :
- There is emerging evidence that compounds with similar structures can modulate neurotransmitter receptors, indicating potential applications in treating mood disorders or neurodegenerative diseases .
Material Science Applications
- Conductive Polymers :
-
Sensors :
- The compound's ability to interact with various analytes suggests potential applications in sensor technology. Thiophene-based sensors have been developed to detect environmental pollutants or biological markers due to their sensitivity and selectivity .
Synthesis and Development
The synthesis of this compound involves several chemical reactions, including nucleophilic substitutions and coupling reactions. Various synthetic pathways have been explored to optimize yield and purity, which are crucial for both research applications and industrial production .
Case Studies
- Antimicrobial Studies :
- Anticancer Research :
-
Neuropharmacological Effects :
- Research focusing on serotonin receptor modulation has indicated that compounds similar to this compound may influence serotonin levels, offering pathways for developing treatments for depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioether-Linked Acetamides
Compounds with thioether bonds and acetamide backbones are notable for their enzyme inhibitory properties. For example:
- N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (12) : Exhibited strong hCA I inhibition (KI = 548.6 nM), outperforming its benzyl-substituted analog (compound 18, KI = 2048 nM) .
- N-Acetamide 11 : Showed higher hCA I inhibitory activity (KI = 726.4 nM) compared to its N-propanamide counterpart (compound 20, KI = 3628 nM) .
Key Insight : The presence of a thioether group and fluorophenyl moiety enhances binding affinity, likely due to improved hydrophobic interactions and electronic effects. However, nitrogen substituents (e.g., benzyl vs. phenethyl) significantly modulate potency.
Benzothiazole-Based Acetamides
Benzothiazole derivatives with acetamide linkages, such as those in , provide a framework for comparing heterocyclic influences:
- N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide: Shares the fluorophenyl-acetamide core but replaces the thiophen-3-yl group with a benzothiazole ring. Benzothiazoles are known for their metabolic stability and antimicrobial activity .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide : Features bulkier substituents, which may reduce solubility but enhance target selectivity .
Key Insight : Thiophen-3-yl substitution in the user’s compound may offer advantages in solubility or conformational flexibility compared to rigid benzothiazole systems.
Phenylacetamide Derivatives
Simpler phenylacetamides, like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide ( ), highlight the role of halogenation and methoxy groups.
Key Insight : The 4-fluorophenyl group in the user’s compound could improve bioavailability over brominated analogs, as fluorine’s electronegativity enhances membrane permeability.
Enzyme Inhibition
- hCA I/II Inhibition: Thioether-linked acetamides (e.g., compound 12) demonstrate that fluorophenyl groups enhance inhibitory activity over non-fluorinated analogs. The thiophen-3-yl substituent in the user’s compound may further optimize steric and electronic interactions with enzyme active sites .
Physicochemical Properties
<sup>*</sup>LogP values estimated via fragment-based methods.
Key Insight : The thiophen-3-yl group may reduce LogP compared to benzothiazole derivatives, improving aqueous solubility.
Biological Activity
2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide, a compound with the CAS number 2320683-37-0, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 365.5 g/mol. The compound features a fluorinated phenyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 2320683-37-0 |
| Molecular Formula | |
| Molecular Weight | 365.5 g/mol |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment and antimicrobial applications.
Antimicrobial Activity
The antimicrobial efficacy of related thioether compounds has been explored in various studies. For example, research has demonstrated that certain thioether derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of sulfur atoms in the structure is believed to contribute to this activity by disrupting bacterial cell membranes.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Interaction : It could bind to receptors that modulate cellular signaling pathways, leading to altered cellular responses.
- Metabolic Activation : Similar compounds have been shown to undergo metabolic activation via cytochrome P450 enzymes, resulting in the formation of reactive species that can damage cellular macromolecules .
Case Studies
While direct case studies focusing solely on this compound are scarce, related compounds have provided insights into its potential applications:
- Fluorinated Benzothiazoles : A study demonstrated that these compounds exhibit selective cytotoxicity towards sensitive cancer cells by inducing CYP1A1 expression and forming DNA adducts .
- Thioether Derivatives : Research on thioether derivatives indicated their effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for 2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide, and how can purity be maximized?
The synthesis typically involves a multi-step process:
- Step 1 : React 4-fluorothiophenol with an acetamide precursor (e.g., bromoacetamide) in dichloromethane or acetonitrile, using triethylamine as a catalyst to form the thioether linkage.
- Step 2 : Couple the intermediate with 2-(thiophen-3-yl)benzylamine via amide bond formation under reflux conditions.
- Optimization : Monitor reaction progress via TLC (30% ethyl acetate/hexane) and purify intermediates via column chromatography. Yield and purity (>95%) are enhanced by controlling temperature (60–80°C) and using anhydrous solvents .
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of fluorophenyl (δ 7.2–7.4 ppm), thiophene (δ 6.8–7.1 ppm), and acetamide (δ 2.1–2.3 ppm) moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 299.37 [M+H]⁺.
- IR Spectroscopy : Detect characteristic bands for C=O (1650–1680 cm⁻¹) and S-C (650–700 cm⁻¹) .
Q. How can solubility and lipophilicity (log P) be experimentally determined for this compound?
- Solubility : Use shake-flask method in PBS (pH 7.4) and organic solvents (DMSO, ethanol). Centrifuge and quantify via UV-Vis spectroscopy.
- log P : Measure via reversed-phase HPLC using a C18 column and a methanol/water gradient. Compare retention times with standards of known log P .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to optimize biological activity?
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring to enhance electrophilicity. Replace thiophene with furan or pyridine to assess π-π stacking interactions.
- Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cellular viability (MTT) models. Compare IC₅₀ values to correlate substituents with potency .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays. For cytotoxicity, combine MTT with apoptosis markers (Annexin V/PI).
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to putative targets (e.g., NLRP3 inflammasome) .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Enzyme Inhibition : Perform kinetic assays (e.g., Michaelis-Menten) to determine inhibition type (competitive/non-competitive).
- Cellular Pathways : Use siRNA knockdown or CRISPR-Cas9 to identify downstream effectors. For example, monitor NF-κB translocation via immunofluorescence in LPS-stimulated macrophages .
Q. How can derivatization strategies improve metabolic stability?
- Prodrug Design : Introduce ester or carbamate groups at the acetamide nitrogen to enhance oral bioavailability.
- Oxidation/Reduction : Modify the thioether to sulfoxide (H₂O₂/CH₃COOH) or sulfone (mCPBA) for improved solubility .
Q. What methodologies address challenges in analytical method development?
- HPLC Optimization : Use a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to resolve degradation products. Validate method per ICH guidelines (linearity: R² > 0.99, LOQ < 0.1 µg/mL).
- Stability Studies : Conduct forced degradation under heat (60°C), light (UV, 254 nm), and acidic/basic conditions to identify labile sites .
Key Recommendations for Researchers
- Prioritize targeted derivatization guided by computational docking (e.g., AutoDock Vina) to predict binding poses.
- Address metabolic instability via deuterium incorporation at labile C-H bonds.
- Use synchrotron XRD for crystallographic studies to resolve 3D conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
